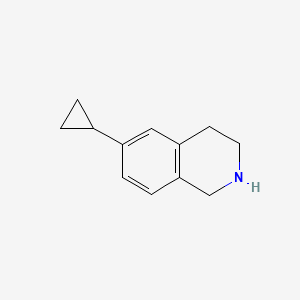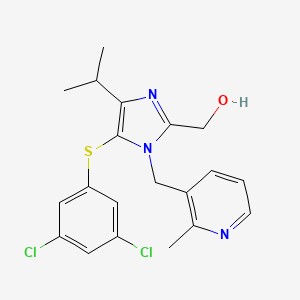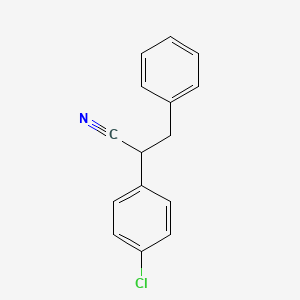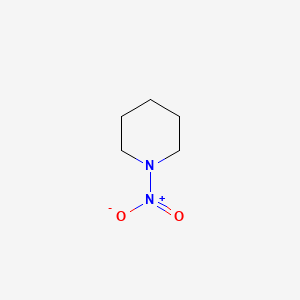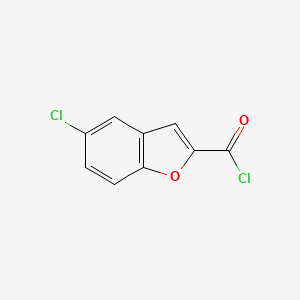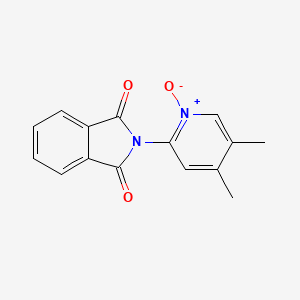
2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione is a heterocyclic compound that combines the structural features of isoindole-1,3-dione and pyridine. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The presence of both isoindole and pyridine moieties in its structure imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation of phthalic anhydride with a primary amine, followed by cyclization and oxidation reactions. For instance, the reaction of phthalic anhydride with 4,5-dimethylpyridine-2-amine under acidic conditions can yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .
化学反应分析
Types of Reactions
2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield N-oxides, while reduction can regenerate the parent amine. Substitution reactions can introduce various functional groups onto the pyridine or isoindole rings .
科学研究应用
2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.
作用机制
The mechanism of action of 2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The presence of the N-oxide group can enhance its binding affinity and specificity for certain targets .
相似化合物的比较
Similar Compounds
Phthalimide: A structurally related compound with similar reactivity but lacking the pyridine moiety.
N-oxides of Pyridine: Compounds with similar electronic properties but different biological activities.
Isoindole Derivatives: Compounds with variations in the substitution pattern on the isoindole ring.
Uniqueness
2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione is unique due to the combination of isoindole and pyridine moieties, which imparts distinct chemical and biological properties.
属性
分子式 |
C15H12N2O3 |
|---|---|
分子量 |
268.27 g/mol |
IUPAC 名称 |
2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H12N2O3/c1-9-7-13(16(20)8-10(9)2)17-14(18)11-5-3-4-6-12(11)15(17)19/h3-8H,1-2H3 |
InChI 键 |
YCRSWSHDBDCFLY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=[N+](C=C1C)[O-])N2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(4-nitro-phenoxy)-propyl]-1H-[1,2,3]triazole](/img/structure/B8746852.png)
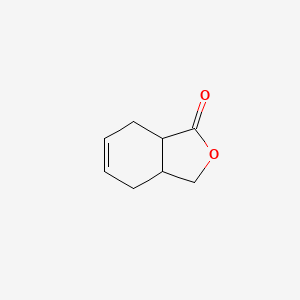
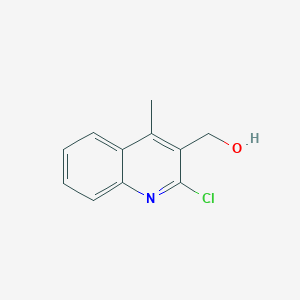
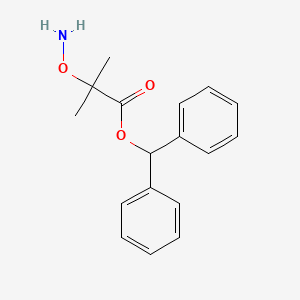
![10-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide](/img/structure/B8746882.png)
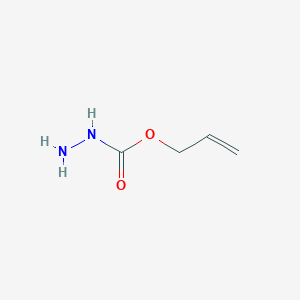
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B8746894.png)
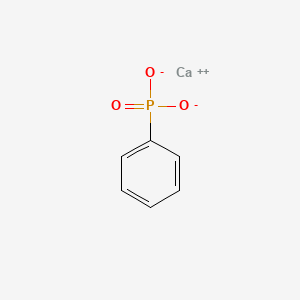
![2H-Pyrrolo[2,3-b]pyridin-2-one, 3,3,5-tribromo-1,3-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B8746907.png)
